molecular formula C12H12O B057854 2-Cyclohexen-1-one, 3-phenyl- CAS No. 10345-87-6

2-Cyclohexen-1-one, 3-phenyl-

Cat. No. B057854
CAS RN: 10345-87-6
M. Wt: 172.22 g/mol
InChI Key: DIELDZAPFMXAHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-Cyclohexen-1-one, 3-phenyl-” and its derivatives involves several steps, starting from readily available precursors. For instance, the synthesis of 2-phenyl-2,5-cyclohexadien-1-ones, closely related compounds, from methyl 3-phenylbenzoate and methyl 2-methoxy-5-phenylbenzoate through the Birch reduction alkylation methodology has been described. These compounds undergo regiospecific photorearrangements to yield tetrasubstituted and pentasubstituted phenols, demonstrating the compound's utility in creating complex phenolic structures (Guo, Schultz, & Antoulinakis, 2001).

Molecular Structure Analysis

Molecular structure and conformational analysis of related compounds, such as 1-phenyl-1-X-1-silacyclohexanes, provide insight into the structural dynamics of “2-Cyclohexen-1-one, 3-phenyl-”. These studies, involving techniques like electron diffraction and NMR spectroscopy, reveal the stability of various conformers and the influence of substituents on the molecule's overall structure (Shainyan et al., 2017).

Chemical Reactions and Properties

“2-Cyclohexen-1-one, 3-phenyl-” participates in numerous chemical reactions, highlighting its reactivity and functional versatility. The compound's ability to undergo photochemical rearrangements, cycloadditions, and other transformations is of particular interest. For example, the preparation and photochemical rearrangements of 2-phenyl-2,5-cyclohexadien-1-ones demonstrate efficient routes to highly substituted phenols, showcasing the compound’s potential in synthetic organic chemistry (Guo, Schultz, & Antoulinakis, 2001).

Scientific Research Applications

Application in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “2-Cyclohexen-1-one, 3-phenyl-” is a versatile electrophile employed in a range of addition reactions .
  • Methods of Application : It is used in conjugate addition of organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations .
  • Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used. Unfortunately, the available resources do not provide specific quantitative data or statistical analyses for these reactions .

Application in Antifungal Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : A series of 5-phenyl-3-(10H-phenothiazinyl)-Δ2-cyclohexen-1-ones were prepared using conventional and microwave-assisted methods . These compounds showed promising antifungal activity .
  • Methods of Application : The condensation between 3-phenyl-1-(10H-phenothiazinyl) prop-2-en-1-one derivatives and acetyl acetone yielded 5-phenyl-3-(10H-phenothiazinyl)-Δ2-cyclohexen-1-one derivatives . The products were characterized by UV, IR, 1H NMR, 13C NMR, 2D-NMR, MS, and elemental analysis .
  • Results or Outcomes : In vitro antifungal activity was carried out by zone of inhibition method against four species, namely Aspergillus niger, Candida albicans, Microsporum gypseum, and Aspergillus flavus . Compounds 7a and 7d showed good antifungal activity with zones of inhibition of 17 and 18 mm, respectively, and comparable with the standard substance, Bavinston, with 20 mm .

Application in Niacin Receptor Agonists

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : “2-Cyclohexen-1-one, 3-phenyl-” is used to prepare niacin receptor agonists for the treatment of dyslipidemia .
  • Methods of Application : Unfortunately, the specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used. Unfortunately, the available resources do not provide specific quantitative data or statistical analyses for these reactions .

Application in Synthesis of Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : “2-Cyclohexen-1-one, 3-phenyl-” is used in the synthesis of inhibitors for urinary bladder rhythmic contraction .
  • Methods of Application : Unfortunately, the specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used. Unfortunately, the available resources do not provide specific quantitative data or statistical analyses for these reactions .

Application in Fragrance and Pharmaceutical Industry

  • Scientific Field : Industrial Chemistry
  • Summary of the Application : “2-Cyclohexen-1-one, 3-phenyl-” is a versatile intermediate used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances .
  • Methods of Application : Industrially, “2-Cyclohexen-1-one, 3-phenyl-” is prepared from phenol by Birch reduction .
  • Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used. Unfortunately, the available resources do not provide specific quantitative data or statistical analyses for these reactions .

Application in Solvent for Industrial Coatings

  • Scientific Field : Industrial Chemistry
  • Summary of the Application : “2-Cyclohexen-1-one, 3-phenyl-” is used as a solvent for automotive and industrial coatings, including industrial metal coatings and food packaging, and in adhesives for plastics, polyvinyl chloride and polystyrene materials .
  • Methods of Application : Unfortunately, the specific methods of application or experimental procedures are not detailed in the available resources .
  • Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used. Unfortunately, the available resources do not provide specific quantitative data or statistical analyses for these reactions .

properties

IUPAC Name

3-phenylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIELDZAPFMXAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065044
Record name 2-Cyclohexen-1-one, 3-phenyl-
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Cyclohexen-1-one, 3-phenyl-

CAS RN

10345-87-6
Record name 3-Phenyl-2-cyclohexen-1-one
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Record name 2-Cyclohexen-1-one, 3-phenyl-
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Record name 3-Phenyl-2-cyclohexenone
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Record name 2-Cyclohexen-1-one, 3-phenyl-
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Record name 2-Cyclohexen-1-one, 3-phenyl-
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Record name 3-phenylcyclohex-2-en-1-one
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Synthesis routes and methods I

Procedure details

At 0° C., 3-ethoxycyclohex-2-enone (2 g, 14.3 mmol) in THF (2 mL) was added phenylmagnesium bromide (1.0 M solution in THF, 15.0 mL) slowly. After the addition, the reaction mixture was warmed up to room temperature and stirred for 1 hr. Then 1N HCl solution (15.16 mL) was added to quench the reaction and the organic layer was separated. The aqueous layer was extracted with dichloromethane 3 times. The combined organic layers were dried over magnesium sulfate, filtered and concentrated to give the title compound as yellow solid (quantitative yield). 1H NMR (400 MHz, CDCl3) δ 2.16 (2H, dt, J=4, 12 Hz), 2.48 (2H, t, J=8 Hz), 2.77 (2H, dt, J=2, 6 Hz), 6.41 (1H, t, J=2 Hz), 7.39–7.41 (3H, m), 7.52–7.54 (2H, m).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
15.16 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A microwave vial was charged with a stir bar, 3-bromocyclohex-2-enone (65 mg, 1 equiv., 0.37 mmol), phenyl boronic acid (55 mg, 1.2 equiv., 0.45 mmol) and ethanol (4 mL). To the solution was added 1M K2CO3 (1.2 equiv., 0.45 mmol) followed by the addition of the polymer supported palladium FC 1001 (27 mg, 3 mol % Pd) catalyst. The reaction was subjected to the following microwave conditions: Power 250 W, Temperature 110° C., ramp time 1:00 min, time holds 5 min, Power Max on (continuous air cooling). The reaction was then cooled to room temperature and filtered through a plug of celite eluding with ethyl acetate. The solvent was evaporated on a rotary evaporator. The residue was diluted in methylene chloride and washed with brine. The organic layers were dried over MgSO4 and the residue was purified by automated silica gel chromatography using gradient elution (0 to 20% ethyl acetate/hexanes) affording the desired product as a white solid (48 mg, 75% yield). 1H NMR (300 MHz, CDCl3): δ 7.50-7.53 (m, 2H), 7.36-7.41 (m, 3H), 6.40 (t, J=1.4 Hz, 1H), 2.76 (td, J=6.9, 1.2 Hz, 2H), 2.48 (t, J=6.9 Hz, 2H), 2.14 (quintet, J=6.9 Hz, 2H). 13C (75 MHz, CDCl3): 199.6, 159.6, 138.6, 129.8, 128.6, 125.9, 125.3, 37.3, 28.1, 22.9. LCMS (ESI): mass calcd for (C12H12O) m/z 172.09; measured [M+H]+: m/z 173.17.
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.45 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
4 mL
Type
solvent
Reaction Step Six
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclohexen-1-one, 3-phenyl-
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Citations

For This Compound
2
Citations
H Rizwana, MS Alwhibi, F Khan, DA Soliman - J. Anim. Plant Sci, 2016 - thejaps.org.pk
The objective of the present study was to investigate the antimicrobial activity of chloroform, ethyl acetate, acetone, methanol and ethanol extracts of Eruca sativa seeds growing in …
Number of citations: 22 www.thejaps.org.pk
R Stringer, I Labunska, K Brigden… - Greenpeace Research …, 2002 - greenpeace.to
1.1 Summary The city of Bhopal, in Madhya Pradesh, central India, suffered the world’s worst ever industrial disaster in December 1984, when around 500 000 inhabitants were …
Number of citations: 6 greenpeace.to

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